L-Valyl-L-seryl-L-glutamic acid
Description
L-Valyl-L-seryl-L-glutamic acid is a tripeptide composed of L-valine, L-serine, and L-glutamic acid linked via peptide bonds. L-Glutamic acid, a key component, is a non-essential amino acid with a carboxyl side chain, widely utilized in food flavor enhancement (minimum 98.5% purity in food-grade applications) .
Properties
CAS No. |
61756-24-9 |
|---|---|
Molecular Formula |
C13H23N3O7 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H23N3O7/c1-6(2)10(14)12(21)16-8(5-17)11(20)15-7(13(22)23)3-4-9(18)19/h6-8,10,17H,3-5,14H2,1-2H3,(H,15,20)(H,16,21)(H,18,19)(H,22,23)/t7-,8-,10-/m0/s1 |
InChI Key |
VIKZGAUAKQZDOF-NRPADANISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valyl-L-seryl-L-glutamic acid can be synthesized using standard peptide synthesis techniques. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to form peptide bonds between the amino acids . The synthesis typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Hydroxylated derivatives of the serine residue.
Reduction: Alcohol derivatives of the glutamic acid residue.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Valyl-L-seryl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways, or it may inhibit specific enzymes involved in metabolic processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Inferred formula (Val: C₅H₁₁NO₂; Ser: C₃H₇NO₃; Glu: C₅H₉NO₄; minus 2H₂O). †Calculated based on residue masses. ‡Molecular weight estimated from peptide sequence.
Key Observations:
- Chain Length and Function : Shorter peptides (e.g., dipeptides like N-L-γ-Glutamyl-L-leucine) may exhibit faster absorption or taste-enhancing properties, while longer chains (tetra- or heptapeptides) could engage in targeted biochemical interactions .
- Side-Chain Interactions : The presence of glutamic acid introduces carboxyl groups, influencing solubility and pH buffering capacity, as seen in glycylglycine-L-glutamic acid buffer systems (pH 10) .
- Modifications : Acetylation (e.g., Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide) alters stability and bioavailability compared to unmodified tripeptides .
Functional and Application Comparisons
Flavor Enhancement :
Enzymatic and Biochemical Roles :
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